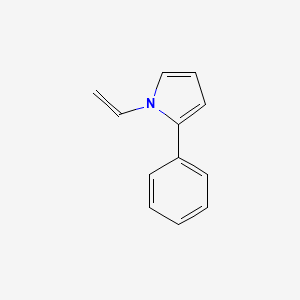

1H-Pyrrole, 1-ethenyl-2-phenyl-

Description

BenchChem offers high-quality 1H-Pyrrole, 1-ethenyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 1-ethenyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58042-93-6 |

|---|---|

Molecular Formula |

C12H11N |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-ethenyl-2-phenylpyrrole |

InChI |

InChI=1S/C12H11N/c1-2-13-10-6-9-12(13)11-7-4-3-5-8-11/h2-10H,1H2 |

InChI Key |

MPYQQNLHTLYXNA-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualizing N Vinylpyrroles in Heterocyclic Chemistry

N-vinylpyrroles represent a unique class of monomers characterized by a vinyl group directly attached to the nitrogen atom of the pyrrole (B145914) ring. This structural motif imparts a dual reactivity to the molecule. The pyrrole ring itself is susceptible to electrophilic substitution, while the N-vinyl group can readily participate in polymerization and cycloaddition reactions. wikipedia.org

The synthesis of N-vinylpyrroles was historically challenging, which limited their widespread investigation. However, the development of the Trofimov reaction, a one-pot synthesis from ketoximes and acetylene (B1199291) in a superbasic medium, has made a wide array of N-vinylpyrroles readily accessible. researchgate.net This accessibility has spurred research into their polymerization, leading to the development of novel polymers with interesting electronic and optical properties, including potential applications as organic semiconductors and photosensitive materials. researchgate.net

The reactivity of the vinyl group in N-vinylpyrroles is a key area of interest. These compounds can undergo radical polymerization, often initiated by agents like 2,2'-azobisisobutyronitrile (AIBN), to form polyvinylpyrroles. nih.gov Furthermore, the vinyl group can act as a dienophile or a diene in Diels-Alder reactions, opening avenues for the synthesis of complex, fused heterocyclic systems. wikipedia.orgnih.gov The specific reactivity and conformational preferences of the vinyl group can be influenced by the nature and position of substituents on the pyrrole ring. nih.gov

| Property | Description | Key Applications |

| Reactive Vinyl Group | The C=C double bond on the nitrogen atom allows for polymerization and addition reactions. | Synthesis of functional polymers, reactive diluents in coatings and inks. wikipedia.org |

| Pyrrole Core | The aromatic pyrrole ring can be functionalized through electrophilic substitution. | Development of conducting polymers, organic semiconductors, and bioactive molecules. researchgate.net |

| Tunable Properties | Substitution on the pyrrole ring modifies electronic and steric characteristics. | Fine-tuning of polymer properties, design of targeted therapeutic agents. |

The Significance of Phenyl Substituted Pyrrole Systems

The introduction of a phenyl group onto the pyrrole (B145914) core significantly impacts its molecular properties and reactivity. Phenyl-substituted pyrroles are integral components in a variety of functional materials and biologically active compounds. researchgate.netresearchgate.net The phenyl ring can influence the electronic structure of the pyrrole through resonance and inductive effects, thereby modulating its reactivity in chemical transformations.

In the realm of materials science, phenyl-substituted pyrroles are crucial building blocks for aggregation-induced emission (AIE) materials. The phenyl groups can restrict intramolecular rotation in the aggregated state, leading to enhanced fluorescence efficiency. researchgate.net This property is highly valuable for the development of advanced optical materials, sensors, and bio-imaging agents. researchgate.net The position of the phenyl substituent is critical; for instance, phenyl groups at the 2- and 5-positions can extend molecular conjugation and lock the conformation, while those at the 3- and 4-positions can prevent close packing, which is beneficial for emission in the aggregated state. researchgate.net

From a medicinal chemistry perspective, the pyrrole scaffold is recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. uctm.edu The addition of a phenyl group can enhance the biological activity of the pyrrole derivative, contributing to its interaction with biological targets. researchgate.net

| Feature | Impact on Pyrrole System | Relevance |

| Electronic Effects | Modulates the electron density of the pyrrole ring through resonance and induction. | Influences reactivity in electrophilic substitution and other reactions. |

| Steric Hindrance | The bulky phenyl group can direct the regioselectivity of reactions. | Control over the formation of specific isomers in synthesis. |

| Conjugation | Extends the π-system of the molecule when coplanar with the pyrrole ring. | Affects optical and electronic properties, leading to applications in dyes and AIE materials. researchgate.net |

| Biological Activity | Can enhance or modify the pharmacological profile of the pyrrole derivative. | Important for the design of new therapeutic agents. researchgate.net |

Research Gaps and Future Directions for 1h Pyrrole, 1 Ethenyl 2 Phenyl

N-Vinylation Approaches for Pyrrole Derivatives

The introduction of a vinyl group onto the nitrogen atom of a pyrrole ring is a critical step in the synthesis of 1H-Pyrrole, 1-ethenyl-2-phenyl-. Various methods have been developed for the N-vinylation of pyrroles and other N-heterocycles, ranging from classical reactions with acetylenic reagents to more modern catalytic protocols.

Catalytic N-Vinylation Protocols with Acetylenic Reagents

The direct vinylation of pyrroles using acetylene (B1199291) is a fundamental approach. This reaction is typically performed in the presence of a base and sometimes a transition metal catalyst. For instance, the vinylation of 2-pyrrolidone with acetylene to produce N-vinyl pyrrolidone has been successfully carried out in a microreactor, a method that not only enhances safety by mitigating the risks associated with acetylene but also improves mass transfer and selectivity. organic-chemistry.org The reaction often employs a potassium salt as a homogeneous catalyst, with potassium pyrrolidone being the active catalytic species. organic-chemistry.org

Palladium catalysts stabilized by ligands like 9-phenylcarbazole (B72232) have shown high efficiency in acetylene hydrochlorination to form vinyl chloride, a key monomer. rsc.org Similar catalytic systems could be adapted for the N-vinylation of pyrroles. The choice of catalyst and reaction conditions is crucial to achieving high yields and selectivity.

A summary of representative catalytic N-vinylation reactions with acetylenic reagents is presented in the table below.

| Pyrrole Derivative | Acetylenic Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Pyrrolidone | Acetylene | KOH | - | 160 | - | organic-chemistry.org |

| Pyrrole-2-carbaldehydes | Acetylene | NaOH/EtOH | DMSO | 7-10 | 53-94 | organic-chemistry.org |

Advanced Vinylation Techniques for N-Ethenyl Heterocycles

Modern organic synthesis has introduced several advanced techniques for N-vinylation that offer milder reaction conditions and broader substrate scope.

Transition Metal-Catalyzed Vinylation:

Palladium-catalyzed N-vinylation of azaheterocycles, including pyrroles, with vinyl triflates has been demonstrated as a stereospecific method. researchgate.netorgsyn.org This approach is suitable for both cyclic and acyclic vinyl triflates and is compatible with non-nucleophilic azaheterocycles. researchgate.netorgsyn.org

Copper-catalyzed N-vinylation provides another powerful tool. A CuF2/DMAP catalytic system has been developed for the vinylsilane-promoted N-vinylation of amides and azoles at room temperature without the need for an external fluoride (B91410) source. organic-chemistry.org This method shows good functional group tolerance. organic-chemistry.org

Transition-Metal-Free Vinylation:

Recent advancements have also led to the development of transition-metal-free vinylation methods. A chemo- and regioselective coupling protocol between 3-aryl-substituted-1,1-diphenyl-2-azaallyl derivatives and vinyl bromides has been established, providing allylic amines in excellent yields without the need for transition metals, special initiators, or photoredox catalysts. nih.gov Another approach involves the reaction of pyrroles containing base-unstable substituents with 1,2-dihaloethane in the presence of a base to achieve N-vinylation under relatively mild conditions. researchgate.net

The table below highlights some advanced vinylation techniques.

| Heterocycle | Vinylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Pyrroles/Indoles | Vinyl triflates | Palladium catalyst | N-Vinyl heterocycles | - | researchgate.netorgsyn.org |

| Amides/Azoles | Vinylsilane | CuF2/DMAP | N-Vinyl amides/azoles | High | organic-chemistry.org |

| Azaallyls | Vinyl bromides | Transition-metal-free | Allylic amines | up to 99 | nih.gov |

Strategies for Phenyl Group Incorporation in Pyrrole Synthesis

The synthesis of the 2-phenylpyrrole core is a prerequisite for obtaining 1H-Pyrrole, 1-ethenyl-2-phenyl-. Several classical and modern synthetic methods are available for the regioselective introduction of a phenyl group onto the pyrrole ring.

Regioselective Phenylation Methods

Regioselective phenylation of the pyrrole nucleus can be achieved through various strategies. One approach involves the dehydrogenation of 2-phenyl-1-pyrroline, which can be synthesized from N-vinyl-2-pyrrolidinone and ethyl benzoate. orgsyn.org The dehydrogenation can be carried out using activated carbon. orgsyn.org

Another powerful method is the Suzuki-Miyaura reaction, which allows for the arylation of pyrrole derivatives. This often involves the use of a pre-functionalized pyrrole, such as a halogenated pyrrole, which is then coupled with a phenylboronic acid derivative in the presence of a palladium catalyst.

One-Pot Synthetic Routes to Phenylpyrroles

One-pot syntheses offer an efficient and atom-economical approach to phenylpyrroles. The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.org For the synthesis of N-phenylpyrroles, anilines are used as the amine component. orientjchem.org This reaction can be catalyzed by various acids or even performed under solvent-free conditions. rsc.org

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone to yield a substituted pyrrole. organic-chemistry.org

More contemporary one-pot methods include the iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes to produce 1,3,4-triarylpyrroles. organic-chemistry.org Additionally, the synthesis of substituted pyrroles from α-diazocarbonyl compounds via the in situ formation of dihydrofurans followed by reaction with primary amines has been reported. researchgate.net

The following table summarizes key one-pot synthetic routes to phenylpyrroles.

| Method | Reactants | Catalyst/Conditions | Product | Reference |

| Paal-Knorr Synthesis | 1,4-Diketone, Aniline | Acidic or neutral | N-Phenylpyrrole | orientjchem.org |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Amine, α-Haloketone | - | Substituted Pyrrole | organic-chemistry.org |

| Iodine-Catalyzed Cyclization | α-Amino Carbonyl Compound, Aldehyde | I2, ZnCl2 | 1,3,4-Triarylpyrrole | organic-chemistry.org |

| From α-Diazocarbonyls | α-Diazocarbonyl, Primary Amine | In situ Dihydrofuran formation | Substituted Pyrrole | researchgate.net |

Multi-Step Synthesis Pathways for Substituted Ethenylphenylpyrroles

The synthesis of more complex substituted ethenylphenylpyrroles often requires a multi-step approach. A representative example is the synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine (B120857). researchgate.net This synthesis demonstrates a modular approach where a pre-functionalized vinylpyrrole is used as a building block for the construction of a more complex heterocyclic system.

The general strategy for a multi-step synthesis of a substituted ethenylphenylpyrrole, such as 1H-Pyrrole, 1-ethenyl-2-phenyl- with additional substituents, would involve:

Formation of the substituted 2-phenylpyrrole core: This can be achieved using methods like the Paal-Knorr or Hantzsch synthesis with appropriately substituted precursors.

N-vinylation: The resulting substituted 2-phenylpyrrole would then be subjected to an N-vinylation reaction, using one of the catalytic or transition-metal-free methods described in section 2.1.

Condensation and Cyclization Reactions in Pyrrole Annulation

The formation of the pyrrole ring through the condensation of acyclic precursors followed by cyclization is a classic and widely utilized strategy. These methods typically involve the reaction of a dicarbonyl compound with an amine, leading to the construction of the five-membered ring in a single or multi-step sequence.

One of the most prominent methods in this category is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide array of substituted pyrroles by varying the substituents on both the dicarbonyl compound and the amine. rgmcet.edu.inalfa-chemistry.com For the synthesis of N-ethenylpyrroles, a vinylamine (B613835) or its equivalent would be required, which can be challenging due to stability issues. An alternative is the use of a precursor amine that can be later converted to the vinyl group. The reaction conditions are generally mild, though they can involve heating in the presence of an acid catalyst. rgmcet.edu.in Modifications to the classic conditions, such as using water as a solvent or employing heterogeneous catalysts like silica (B1680970) sulfuric acid, have been developed to create more environmentally friendly protocols. rgmcet.edu.inresearchgate.net

Another powerful condensation approach is the Van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC). This reaction involves the base-mediated Michael addition of TosMIC to an enone, such as a chalcone. wikipedia.orgmdpi.com Subsequent 5-endo cyclization and elimination of the tosyl group lead to the formation of the pyrrole ring. wikipedia.org For instance, the synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been achieved via a one-pot reaction involving the aldol (B89426) condensation of acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone, which then reacts with TosMIC. mdpi.com

More recent developments include multicomponent reactions. A one-step synthesis of highly functionalized pyrroles has been demonstrated from α-hydroxyketones, 3-oxobutanenitrile, and various anilines or amines. nih.gov This method provides a convergent and efficient route to polysubstituted pyrroles. Sequential Knoevenagel condensation followed by an intramolecular cyclization of intermediates derived from 2-(1-phenylvinyl)benzaldehyde and active methylene (B1212753) compounds also provides a pathway to complex cyclic structures. nih.gov

Copper-catalyzed cascade reactions represent a modern approach, enabling the synthesis of complex pyrrole-containing fused systems. For example, pyrrolo[2,1-a]isoquinolines can be prepared from terminal alkynes, aldehydes, and tetrahydroisoquinolines through a sequence of condensation, Mannich-type addition, oxidation, and cyclization steps. nih.gov

| Reaction Name | Precursors | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acid-catalyzed condensation-cyclization. wikipedia.orgalfa-chemistry.com Widely applicable for N-substituted pyrroles. rgmcet.edu.in |

| Van Leusen Reaction | Enones (e.g., Chalcones), Tosylmethyl isocyanide (TosMIC) | Base-mediated Michael addition followed by cyclization and elimination. wikipedia.orgmdpi.com |

| Multicomponent Reaction | α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | One-pot synthesis of functionalized pyrroles. nih.gov |

| Knoevenagel/Cyclization | 2-(1-Arylvinyl)benzaldehydes, Active methylene compounds | Sequential condensation and intramolecular cyclization. nih.gov |

Intramolecular Reactions for Pyrrole Ring Formation

Intramolecular reactions offer a powerful and often highly regioselective means of constructing the pyrrole ring from a pre-formed linear substrate. These methods are particularly valuable for creating specifically substituted pyrroles where intermolecular reactions might lead to mixtures of isomers.

A significant strategy in this domain is the intramolecular Staudinger-aza-Wittig reaction . This sequence involves the reaction of an organic azide (B81097) with a phosphine (B1218219) to generate an iminophosphorane, which then undergoes an intramolecular reaction with a ketone or aldehyde functionality within the same molecule to form an imine. wikipedia.org Subsequent tautomerization or further reaction yields the heterocyclic product. The synthesis of highly substituted pyrroles has been achieved by the condensation of 1,3-dicarbonyl dianions with α-azidoketones. acs.orgacs.org The resulting open-chain intermediates undergo an intramolecular Staudinger-aza-Wittig reaction to form 2-alkylidenepyrrolidines, which are then converted to the corresponding pyrroles upon treatment with acid. acs.org This method is notable for its mild conditions and the ability to construct complex pyrrole structures from readily available starting materials. nih.gov

Another approach involves the intramolecular cyclization of N-propargylamines. These reactions are typically mediated by a base and provide a direct route to structurally diverse pyrroles with good functional group tolerance. organic-chemistry.org

Gold-catalyzed reactions have also emerged as a sophisticated tool for intramolecular pyrrole synthesis. A notable example involves the catalytic cascade reaction between diynamides and isoxazoles. acs.orgnih.gov This process proceeds through the formation of a 2-alkynylphenyl-3-pyrrole intermediate, which then undergoes a gold-catalyzed intramolecular cycloisomerization between the alkyne and the tethered pyrrole ring. acs.orgnih.gov This reaction leads to a dearomatization of the pyrrole ring, accompanied by a 1,2-acyl shift, to form a fused 2H-pyrrole system. acs.org The efficiency of this transformation is highly dependent on the choice of the gold catalyst and the reaction conditions. nih.gov

| Reaction Type | Key Intermediate/Precursor | Mechanism Highlights |

| Intramolecular Staudinger-Aza-Wittig | 6-Azido-5-hydroxy-3-oxoalkanoates | Formation of an iminophosphorane followed by intramolecular cyclization with a ketone. acs.orgacs.org |

| Cyclization of N-propargylamines | N-propargylamines | Base-mediated intramolecular cyclization. organic-chemistry.org |

| Gold-Catalyzed Cascade | 2-Alkynylphenyl-3-pyrroles | Intramolecular cycloisomerization between a pyrrole ring and a tethered alkyne. acs.orgnih.gov |

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the pyrrole nitrogen is a key site of reactivity, participating in both addition and cycloaddition reactions.

Addition Reactions to the Vinyl Group in Pyrrole Systems

The vinyl group in N-vinylpyrroles can undergo addition reactions, often facilitated by the electronic nature of the pyrrole ring. For instance, 1-vinyl-2-phenylazopyrroles have been shown to react with alcohols in the presence of acid or palladium chloride (PdCl2) to yield 1-(1-alkoxyethyl)-2-phenylazopyrroles. researchgate.net This reaction proceeds via the addition of the alcohol across the double bond of the vinyl group.

In a different context, the vinyl group can serve as a precursor to other functionalities. While not a direct addition to the double bond, the transformation of the vinyl group in related systems highlights its synthetic utility. For example, the vinylation of 5-phenyl-1-vinyl-1H-pyrrole-2-carbaldehyde oxime with acetylene leads to the formation of 5-phenyl-1-vinyl-1H-pyrrole-2-carbonitrile. researchgate.net

Cycloaddition Reactions Involving the Ethenyl Functionality

Vinylpyrroles are known to act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org The vinyl group, in conjunction with the pyrrole ring, can form a conjugated system capable of participating in [4+2] cycloadditions.

Furthermore, vinylcyclopropane (B126155) (VCP) systems can undergo (5+2) cycloaddition reactions with olefins or alkynes to form seven-membered rings. wikipedia.org While direct examples with 1H-pyrrole, 1-ethenyl-2-phenyl- are not extensively documented, the principle of vinyl group participation in such cycloadditions is well-established. These reactions can be thermally initiated or, more commonly, catalyzed by transition metals like rhodium. wikipedia.org The mechanism of the metal-catalyzed reaction often involves the formation of a metal-π-allyl complex. wikipedia.org

Photochemical [2+2] cycloadditions represent another pathway for the ethenyl group, leading to the formation of strained four-membered rings. libretexts.org Additionally, vinyldiazo compounds, which can be conceptually related to vinylpyrroles, have been shown to generate cyclopropene (B1174273) intermediates under photolysis, which then undergo [3+2] cycloadditions with various dipolar species. nih.govresearchgate.net

Reactivity of the Pyrrole Nucleus in 1-Ethenyl-2-phenylpyrrole

The pyrrole ring itself is a key player in the reactivity of the molecule, readily undergoing electrophilic substitution and participating in metal-catalyzed coupling reactions.

Electrophilic Substitution Reactions on the Pyrrole Ring

Due to its aromatic character and the presence of the nitrogen lone pair, the pyrrole ring is highly activated towards electrophilic attack. wikipedia.org Electrophilic substitution on pyrrole generally occurs at the C2 or C5 position, as the intermediate carbocation is more stabilized by resonance. wikipedia.orgyoutube.com

In the case of 1-ethenyl-2-phenylpyrrole, the C2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. The reactivity of the pyrrole ring is so high that many electrophilic reagents used in benzene (B151609) chemistry are not suitable for pyrroles, as they can lead to polymerization. wikipedia.org However, reactions such as nitration, sulfonation, and halogenation can be carried out under controlled conditions. wikipedia.org For instance, the reaction of 1-methylpyrrole (B46729) with ethyl 2-nitrosopropenoate, an electrophile, results in highly regioselective attack at the C2 position. researchgate.net This highlights the strong directing effect of the pyrrole nitrogen.

The activating nature of substituents on the pyrrole ring is also a crucial factor. For example, the hydroxyl group in phenols, which is also an activating group, directs electrophiles to the ortho and para positions. youtube.com Similarly, the N-vinyl and C2-phenyl groups in 1-ethenyl-2-phenylpyrrole will influence the position of electrophilic attack.

Metal-Catalyzed Coupling Reactions at Pyrrole Ring Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrroles. wiley.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrrole ring.

The synthesis of substituted pyrroles can also be achieved through various metal-catalyzed cyclization reactions. organic-chemistry.org For example, indium trichloride (B1173362) has been used to catalyze the one-pot synthesis of substituted pyrroles from propargylic acetates, silyl (B83357) enol ethers, and primary amines. organic-chemistry.org

Phenyl Group Influence on Reactivity

The phenyl group at the C2 position of the pyrrole ring exerts both steric and electronic effects on the molecule's reactivity.

Sterically, the phenyl group can hinder the approach of reagents to the adjacent C3 position and the N-vinyl group. This steric hindrance can influence the regioselectivity of reactions. In diketopyrrolopyrrole (DPP) derivatives, N-alkylation can cause a twist of the aryl rings out of the DPP plane due to steric interactions. rsc.org A similar conformational effect might be expected in 1-ethenyl-2-phenylpyrrole, affecting the conjugation between the phenyl ring and the pyrrole nucleus.

Electronically, the phenyl group can influence the electron density of the pyrrole ring. Depending on the reaction conditions and the nature of the attacking species, the phenyl group can act as either an electron-withdrawing or electron-donating group through resonance and inductive effects. The replacement of a hydrogen atom with a phenyl group has been observed to decrease the aromaticity of a benzofuran-4-one system, which could have implications for the reactivity of the pyrrole ring. researchgate.net

The presence of the phenyl group can also be a handle for further transformations. The synthesis of various phenyl-substituted pyrrole derivatives has been reported, demonstrating the versatility of this structural motif. mdpi.comnih.gov The structure-activity relationships of phenyl- and benzoylpyrroles have been studied, indicating that the substituent pattern on the pyrrole ring, including the presence of a phenyl group, strongly influences their biological activities. nih.gov

Electronic Effects of the Phenyl Substituent on Pyrrole Reactivity

The phenyl ring is inherently electron-withdrawing through the sigma bond framework due to the higher sp2 character of its carbon atoms compared to the sp3 carbons of an alkyl group. This inductive effect decreases the electron density on the pyrrole ring, particularly at the C-2 position to which it is attached.

Conversely, the phenyl group's pi-system can interact with the pi-system of the pyrrole ring. Depending on the relative orientation of the two rings, the phenyl group can act as either an electron-donating or electron-withdrawing group via resonance. When the rings are coplanar, the phenyl group can extend the conjugation of the pyrrole ring, potentially withdrawing electron density. However, steric hindrance between the phenyl group and the pyrrole ring's substituents (including the N-H or N-vinyl group and the hydrogen at C-3) often forces the phenyl ring to twist out of the plane of the pyrrole ring. This twisting diminishes the resonance effect, making the inductive electron-withdrawing effect more dominant.

This net electron-withdrawing character of the 2-phenyl substituent deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. Pyrrole is an electron-rich aromatic system, and electrophilic attack typically occurs preferentially at the C-2 and C-5 positions. The presence of the phenyl group at C-2 disfavors electrophilic attack at this position due to both electronic deactivation and steric hindrance.

Table 1: Comparison of Electronic Effects of Substituents on Aromatic Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity towards Electrophilic Attack |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly donating (+I) | N/A (Hyperconjugation) | Activating |

| -OH (Hydroxyl) | Withdrawing (-I) | Strongly donating (+M) | Strongly Activating |

| -NO₂ (Nitro) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strongly Deactivating |

| -C₆H₅ (Phenyl) | Withdrawing (-I) | Can be donating or withdrawing (+/-M) | Weakly Deactivating |

Steric Hindrance and Regioselectivity in Substituted Phenylpyrroles

Steric hindrance plays a crucial role in dictating the regioselectivity of reactions involving 2-phenyl substituted pyrroles. The phenyl group is a bulky substituent, and its physical presence obstructs access to the adjacent positions on the pyrrole ring. stackexchange.comnih.gov This steric bulk is a key determinant for the site of chemical attack.

A common measure of the steric bulk of a substituent is its A-value, which quantifies the preference for the equatorial position over the axial position in a substituted cyclohexane. The phenyl group has an A-value of approximately 3.0 kcal/mol, which is significantly larger than that of a methyl group (1.7 kcal/mol), indicating its substantial steric demand. stackexchange.com

In the case of 1H-Pyrrole, 1-ethenyl-2-phenyl-, the phenyl group at the C-2 position sterically hinders any reaction at this position. It also exerts steric influence on the adjacent N-1 and C-3 positions. Consequently, in reactions like electrophilic substitution, the incoming electrophile is directed away from the C-2 position. While the electronic nature of the pyrrole ring would favor substitution at the C-5 position, the steric hindrance from the 2-phenyl group further enhances the preference for reaction at the less hindered C-4 and C-5 positions. youtube.com

The presence of steric hindrance can lead to different reaction pathways. rsc.org For instance, in intramolecular oxidative aromatic coupling reactions of tetraaryl-pyrrolo[3,2-b]pyrroles, steric hindrance has been shown to trigger the formation of unexpected products like a fluorene (B118485) moiety linked to a cationic π-system via a spiro carbon atom. rsc.org

Table 2: Steric Hindrance (A-Values) of Common Substituents

| Substituent | A-Value (kcal/mol) | Relative Steric Bulk |

|---|---|---|

| -H (Hydrogen) | 0 | Very Low |

| -CH₃ (Methyl) | 1.7 | Moderate |

| -CH₂CH₃ (Ethyl) | 1.75 | Moderate |

| -C₆H₅ (Phenyl) | 3.0 | High |

| -C(CH₃)₃ (tert-Butyl) | >4.0 | Very High |

Chemical Transformations and Degradation Studies of Ethenylphenylpyrrole Derivatives

The reactivity of 1H-Pyrrole, 1-ethenyl-2-phenyl- is characterized by the chemistries of its three key components: the pyrrole ring, the N-ethenyl (vinyl) group, and the C-phenyl group. Chemical transformations can target any of these sites, and degradation studies reveal the molecule's stability under various conditions.

Solvent-Free Reactions with Activated Surfaces

Solvent-free reaction conditions, often referred to as green chemistry, offer numerous advantages, including reduced pollution, lower costs, and simpler processes. cmu.edu These reactions can be facilitated by various means, including grinding of solid reactants or microwave irradiation.

For pyrrole derivatives, solvent-free syntheses have been successfully employed. researchgate.net These methods often utilize activated surfaces, such as silica gel or alumina, which can act as catalysts or solid supports for the reaction. For example, the Paal-Knorr synthesis of pyrroles can be performed without a solvent in a microreactor, where the high surface-to-volume ratio allows for efficient heat transfer. researchgate.net

While specific solvent-free reactions on 1H-Pyrrole, 1-ethenyl-2-phenyl- are not extensively documented, it is plausible that this compound could undergo transformations under such conditions. For instance, dehydrogenation of a related compound, 2-phenyl-1-pyrroline, to 2-phenylpyrrole has been achieved using activated carbon as the dehydrogenating agent in refluxing toluene, which acts as the solvent. researchgate.net A similar reaction could potentially be adapted to a solvent-free system using an activated surface and thermal or microwave energy.

Solvolytic Degradation Pathways and Identification of Degradation Products

Solvolysis is a reaction in which the solvent acts as the nucleophile. wikipedia.org For 1H-Pyrrole, 1-ethenyl-2-phenyl-, the most probable site for solvolysis, particularly hydrolysis (where water is the solvent), is the N-ethenyl (vinyl) group. wikipedia.orglibretexts.orgyoutube.com

Under acidic conditions, the hydrolysis of the N-vinyl group is expected to be a primary degradation pathway. The mechanism would likely involve the protonation of the vinyl group's double bond to form a carbocation intermediate. This intermediate would then be attacked by a water molecule. Subsequent deprotonation and tautomerization would lead to the cleavage of the N-vinyl bond, yielding 2-phenyl-1H-pyrrole and acetaldehyde (B116499) as the degradation products.

The stability of the pyrrole ring itself is also a factor. Pyrroles are known to be unstable in the presence of strong acids, which can lead to polymerization. researchgate.net Therefore, under harsh acidic conditions, in addition to the hydrolysis of the N-vinyl group, oligomerization and polymerization of the pyrrole ring could occur. researchgate.net

Table 3: Potential Solvolytic Degradation Products of 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Degradation Condition | Proposed Primary Products |

|---|---|

| Mild Acidic Hydrolysis | 2-Phenyl-1H-pyrrole, Acetaldehyde |

| Strong Acidic Conditions | 2-Phenyl-1H-pyrrole, Acetaldehyde, Oligomeric/Polymeric materials |

| Alcoholysis (e.g., with Methanol) | 2-Phenyl-1H-pyrrole, Acetaldehyde dimethyl acetal |

Polymerization Studies of 1h Pyrrole, 1 Ethenyl 2 Phenyl

Homopolymerization of N-Ethenyl-2-phenylpyrrole

The homopolymerization of N-ethenyl-2-phenylpyrrole has been successfully achieved using both radical and cationic initiation methods. These different approaches yield oligomers and polymers with distinct characteristics.

The radical polymerization of N-vinylpyrroles, including N-vinyl-2-phenylpyrrole, has been a subject of systematic study. researchgate.net This process is typically initiated by chemical initiators, such as 2,2′-azobisisobutyronitrile (AIBN), or by UV radiation. researchgate.netdocumentsdelivered.com When initiated with AIBN at temperatures between 60-80°C, the reaction yields linear oligomers. researchgate.net These oligomers feature a polyethylene (B3416737) backbone with pendant aryl-substituted pyrrole (B145914) groups. researchgate.net

Research has shown that the radical polymerization of N-ethenyl-2-phenylpyrrole in the presence of AIBN (at a concentration of 1 wt% and a temperature of 70°C for 24 hours) results in the formation of oligomers. documentsdelivered.com These oligomers are soluble in common organic solvents like acetone (B3395972) and chloroform (B151607). documentsdelivered.com

N-ethenyl-2-phenylpyrrole can also undergo cationic polymerization, which produces electroconducting, paramagnetic, and fluorescent oligomers. documentsdelivered.com This type of polymerization can be initiated by various cationic catalysts. For instance, the use of SnCl₄·5H₂O as a catalyst in a chloroform solution at room temperature for 24 hours leads to the formation of oligomers of N-ethenyl-2-phenylpyrrole. documentsdelivered.com

The oligomers produced through cationic polymerization have been characterized as being soluble in solvents such as acetone and chloroform. documentsdelivered.com Spectroscopic analysis reveals key structural information about these materials. documentsdelivered.com

Copolymerization of 1H-Pyrrole, 1-ethenyl-2-phenyl- with Other Monomers

To modify and enhance the properties of the resulting polymers, 1H-Pyrrole, 1-ethenyl-2-phenyl- has been copolymerized with other vinyl monomers. A notable example is its copolymerization with 1-vinyl-1,2,4-triazole (B1205247).

Novel water-soluble co-oligomers have been synthesized through the radical copolymerization of N-vinyl-2-phenylpyrrole and 1-vinyl-1,2,4-triazole. researchgate.netdocumentsdelivered.com The synthesis involves reacting the two monomers in a solvent such as acetone. researchgate.net The resulting co-oligomers exhibit a statistical distribution of the monomer units along the polymer chain. researchgate.net

The microstructure of these co-oligomers has been analyzed, confirming the incorporation of both monomer units into the polymer backbone. researchgate.net The distribution of these units is considered to be random, which is typical for statistical copolymers. researchgate.net

The reactivity of the monomers in a copolymerization reaction is described by the copolymerization constants (r₁ and r₂). For the copolymerization of 1-vinyl-1,2,4-triazole (M₁) with N-vinyl-2-phenylpyrrole (M₂), these constants have been determined. researchgate.net The values indicate that 1-vinyl-1,2,4-triazole is the more reactive monomer in this pair. researchgate.net This higher reactivity leads to an enrichment of the resulting co-oligomer with units of 1-vinyl-1,2,4-triazole compared to the initial monomer feed ratio. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Source |

|---|---|---|---|---|

| 1-vinyl-1,2,4-triazole | N-vinyl-2-phenylpyrrole | 1.32 ± 0.11 | 0.35 ± 0.03 | researchgate.net |

Characteristics of Polymeric Materials Derived from Ethenylphenylpyrroles

The polymers and co-oligomers derived from N-ethenyl-2-phenylpyrrole exhibit several interesting properties, making them candidates for various applications in materials science.

The oligomers obtained from the homopolymerization of N-ethenyl-2-phenylpyrrole are reported to be electroconducting, paramagnetic, and fluorescent. documentsdelivered.com The co-oligomers of 1-vinyl-1,2,4-triazole and N-vinyl-2-phenylpyrrole are thermally stable up to 310°C. researchgate.net These co-oligomers also demonstrate properties characteristic of paramagnetic organic semiconductors, with an electrical conductivity on the order of 10⁻¹² S/cm and a concentration of paramagnetic centers of 7.6 × 10¹⁷ sp/g. researchgate.net

| Polymer/Oligomer | Property | Value | Source |

|---|---|---|---|

| Oligo(N-ethenyl-2-phenylpyrrole) | Electroconducting | Qualitative | documentsdelivered.com |

| Paramagnetic | Qualitative | documentsdelivered.com | |

| Fluorescent | Qualitative | documentsdelivered.com | |

| Co-oligomer (1-vinyl-1,2,4-triazole and N-vinyl-2-phenylpyrrole) | Thermal Stability | Stable up to 310°C | researchgate.net |

| Electrical Conductivity | 10⁻¹² S/cm | researchgate.net | |

| Paramagnetic Centers | 7.6 × 10¹⁷ sp/g | researchgate.net |

Electroconducting Properties

Paramagnetic and Fluorescent Attributes of Oligomeric Structures

Research into the paramagnetic properties of oligomeric structures of 1H-Pyrrole, 1-ethenyl-2-phenyl- has yielded some insights. The polymerization of 1-vinyl-2-phenylpyrrole can be initiated through either cation or radical polymerization methods. chemistry.ge When the resulting polypyrrole is treated with tetracyanoquinodimethane (TCNQ), it forms ion-radical salts. chemistry.ge

The investigation of these products through Electron Paramagnetic Resonance (EPR) spectroscopy reveals the presence of paramagnetic centers. chemistry.ge The EPR spectra show two superposed symmetric singlets with different widths (on the order of 0.1 and 0.5 mT) and g-factors in the range typical for free radicals. chemistry.ge Through deep saturation analysis using microwave power, it has been determined that the singlets with the larger g-factor, which saturate more quickly, correspond to the polypyrrolic cation-radicals. The narrower signal is attributed to the TCNQ anion-radical. chemistry.ge This indicates a charge transfer interaction between the polypyrrole backbone and the TCNQ molecule, leading to the formation of distinct paramagnetic species.

There is currently a lack of specific information regarding the fluorescent attributes of the oligomeric structures of 1H-Pyrrole, 1-ethenyl-2-phenyl- in the reviewed scientific literature.

Advanced Spectroscopic and Structural Characterization Methodologies for 1h Pyrrole, 1 Ethenyl 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. researchgate.net For 1H-Pyrrole, 1-ethenyl-2-phenyl-, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable for mapping its molecular architecture.

¹H-NMR Chemical Shift Analysis for Structural Elucidation

The ¹H-NMR spectrum of 1H-Pyrrole, 1-ethenyl-2-phenyl- is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the ethenyl (vinyl) substituent, and the phenyl group. The precise chemical shifts (δ) are influenced by the electronic effects of these interconnected moieties.

The protons of the pyrrole ring are expected to appear in the aromatic region of the spectrum. By analogy with related compounds like 1-phenylpyrrole (B1663985), where the α-protons resonate around δ 7.08 ppm and the β-protons around δ 6.34 ppm, the protons on the C3, C4, and C5 positions of the 1H-Pyrrole, 1-ethenyl-2-phenyl- ring will have characteristic shifts. chemicalbook.comnih.gov The presence of the electron-donating ethenyl group at the N1 position and the phenyl group at the C2 position will further influence these shifts.

The ethenyl group protons will present as a classic AMX spin system. The proton on the α-carbon to the nitrogen (part of the N-CH=CH₂ moiety) is expected to resonate at a distinct chemical shift, while the two terminal vinyl protons will show geminal and vicinal couplings.

The protons of the 2-phenyl substituent will generate signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ortho, meta, and para protons will likely show complex splitting patterns due to their coupling with each other.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole H-3 | 6.5 - 6.8 | Doublet of doublets |

| Pyrrole H-4 | 6.2 - 6.5 | Triplet |

| Pyrrole H-5 | 6.9 - 7.2 | Doublet of doublets |

| Ethenyl H (N-CH=) | 6.8 - 7.1 | Doublet of doublets |

| Ethenyl H (=CH₂, cis to pyrrole) | 5.0 - 5.3 | Doublet of doublets |

| Ethenyl H (=CH₂, trans to pyrrole) | 5.5 - 5.8 | Doublet of doublets |

| Phenyl H (ortho) | 7.5 - 7.8 | Multiplet |

| Phenyl H (meta, para) | 7.2 - 7.5 | Multiplet |

Note: These are predicted values based on analogous structures and are subject to solvent effects and the specific spectrometer frequency.

¹³C-NMR Resonances for Pyrrole Core and Substituents

The ¹³C-NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 1H-Pyrrole, 1-ethenyl-2-phenyl- are influenced by their hybridization and the electronic nature of their substituents.

The carbon atoms of the pyrrole ring are expected to resonate in the range of δ 100-140 ppm. The C2 carbon, being attached to the phenyl group, will be significantly downfield. The C5 carbon will also be influenced by the nitrogen and the adjacent double bond.

The ethenyl group carbons will show characteristic signals for the sp² hybridized carbons, with the terminal CH₂ carbon appearing at a higher field than the N-CH carbon. The phenyl carbons will exhibit a set of signals in the aromatic region, with the ipso-carbon (attached to the pyrrole ring) having a distinct chemical shift.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrrole C2 | 135 - 140 |

| Pyrrole C3 | 110 - 115 |

| Pyrrole C4 | 115 - 120 |

| Pyrrole C5 | 120 - 125 |

| Ethenyl C (N-CH=) | 130 - 135 |

| Ethenyl C (=CH₂) | 105 - 110 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 127 - 130 |

| Phenyl C (para) | 125 - 128 |

Note: These are predicted values based on analogous structures and established ¹³C-NMR correlation tables.

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within 1H-Pyrrole, 1-ethenyl-2-phenyl-, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the pyrrole ring, the ethenyl group, and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the pyrrole ring, the ethenyl group (e.g., correlation from the N-CH= proton to the pyrrole C5 and C2 carbons), and the phenyl group (e.g., correlation from the ortho-phenyl protons to the pyrrole C2 carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the phenyl and pyrrole rings.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Ethenyl and Phenyl Moieties

The IR and Raman spectra will be dominated by the characteristic vibrations of the ethenyl and phenyl groups.

The ethenyl group will exhibit several key vibrational modes:

=C-H stretching: A sharp band is expected above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ region. vscht.cz

C=C stretching: A band of variable intensity is anticipated around 1650-1620 cm⁻¹. vscht.cz

=C-H bending (out-of-plane): Strong bands are expected in the 1000-800 cm⁻¹ region, which are often characteristic of the substitution pattern on the double bond.

The phenyl group will also show characteristic absorptions:

=C-H stretching: These will appear in the 3100-3000 cm⁻¹ range. vscht.cz

C=C stretching (in-ring): A series of bands, often sharp, will be observed in the 1600-1450 cm⁻¹ region.

C-H bending (out-of-plane): The position of these strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

Identification of Characteristic Functional Group Frequencies

Beyond the ethenyl and phenyl groups, the pyrrole ring itself has a set of characteristic vibrations. The IR and Raman spectra of pyrrole and its derivatives show characteristic bands for C-H stretching, C-N stretching, and ring stretching and deformation modes. researchgate.netnist.gov

Table 3: Predicted Characteristic IR and Raman Frequencies for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Functional Group/Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Phenyl & Ethenyl | =C-H Stretch | 3100 - 3010 | Medium to Weak |

| Pyrrole | C-H Stretch | ~3100 | Medium |

| Ethenyl | C=C Stretch | 1650 - 1620 | Medium to Weak |

| Phenyl & Pyrrole | C=C & C=N Ring Stretch | 1600 - 1450 | Medium to Strong |

| Pyrrole | Ring Breathing | ~1140 | Medium |

| Ethenyl | =C-H Bend (out-of-plane) | 1000 - 800 | Strong |

| Phenyl | C-H Bend (out-of-plane) | 900 - 675 | Strong |

Note: The intensities in Raman spectroscopy can differ significantly from IR, with non-polar bonds often showing stronger signals.

The combined application of these spectroscopic methodologies would provide a definitive and comprehensive structural characterization of 1H-Pyrrole, 1-ethenyl-2-phenyl-, confirming its atomic connectivity and providing insights into its three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry serves as a cornerstone technique for the molecular weight determination and structural elucidation of 1H-Pyrrole, 1-ethenyl-2-phenyl-.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of 1H-Pyrrole, 1-ethenyl-2-phenyl-. This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. The exact mass of the molecular ion is compared with the theoretical mass calculated from the atomic masses of its constituent elements. For 1H-Pyrrole, 1-ethenyl-2-phenyl-, with a chemical formula of C12H11N, the expected monoisotopic mass is 169.08915 Da. Experimental HRMS data that closely matches this theoretical value provides strong evidence for the correct molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Parameter | Value |

| Molecular Formula | C12H11N |

| Theoretical Monoisotopic Mass | 169.08915 Da |

| Observed Mass (Example) | 169.0892 Da |

| Mass Accuracy (ppm) | < 5 ppm |

Fragmentation Pattern Analysis for Structural Inference

The fragmentation pattern observed in the mass spectrum of 1H-Pyrrole, 1-ethenyl-2-phenyl- offers significant insights into its molecular structure. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, leading to a series of daughter ions. The most abundant ion is typically the molecular ion [M]+ at m/z 169. The loss of a methyl group (CH3) from the molecular ion results in a prominent fragment at m/z 154. Another significant fragmentation pathway involves the cleavage of the vinyl group, leading to a fragment at m/z 142. Further fragmentation can lead to the formation of the phenylpyrrolium ion. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

Table 2: Key Mass Spectrometry Fragmentation Data for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| m/z | Proposed Fragment | Structural Information |

| 169 | [C12H11N]+• | Molecular Ion |

| 154 | [C11H8N]+ | Loss of a methyl group |

| 142 | [C10H8N]+ | Loss of the vinyl group |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and photophysical properties of 1H-Pyrrole, 1-ethenyl-2-phenyl-.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of 1H-Pyrrole, 1-ethenyl-2-phenyl- is characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the conjugated system formed by the phenyl and pyrrole rings. The position and intensity of these absorption bands are sensitive to the solvent environment. In nonpolar solvents, the spectrum typically shows a main absorption band around 250-280 nm. The presence of the vinyl group can lead to a slight red-shift in the absorption maximum compared to 2-phenylpyrrole, indicating an extension of the conjugated system.

Table 3: UV-Vis Absorption Data for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Cyclohexane | ~275 | Not widely reported |

| Ethanol | ~280 | Not widely reported |

Fluorescence and Photoluminescence Properties

Upon excitation with UV light, 1H-Pyrrole, 1-ethenyl-2-phenyl- can exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum, with the emission maximum occurring at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are influenced by the molecular structure and the surrounding environment. The extent of conjugation and the rigidity of the molecule play a significant role in determining its emissive properties. The study of its photoluminescence is important for potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Table 4: Photoluminescence Data for 1H-Pyrrole, 1-ethenyl-2-phenyl-

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |

| ~280 | ~350-400 | Not widely reported |

Computational and Theoretical Investigations of 1h Pyrrole, 1 Ethenyl 2 Phenyl

Quantum Chemical Approaches for Molecular Geometry Optimization

Optimizing the molecular geometry is the foundational step in most computational studies, seeking the lowest energy arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov It is often employed for geometry optimization of the ground state due to its favorable balance of accuracy and computational cost. researchgate.net For aromatic and heterocyclic compounds like pyrrole (B145914) derivatives, DFT methods, such as those using the B3LYP functional, have been shown to provide reliable predictions of molecular geometries and other properties. researchgate.netnih.gov

In a theoretical study of the related molecule 2-phenylpyrrole (PhPy), DFT calculations were used to determine its optimal geometry. scispace.comresearchgate.net These calculations show that for the neutral ground state, the C-C bond lengths in the phenyl ring are nearly identical. scispace.com The calculations also explore the torsional potential between the pyrrole and phenyl rings, a key geometric parameter. researchgate.net The absence of imaginary frequencies in the output of such calculations confirms that the optimized structure corresponds to a true energy minimum. nih.gov

Table 1: Selected Optimized Geometrical Parameters for Neutral 2-phenylpyrrole (PhPy) using DFT (B3LYP/cc-pVDZ)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-C6 (inter-ring) | 1.465 Å |

| Bond Length | N1-C2 | 1.385 Å |

| Bond Length | N1-C5 | 1.378 Å |

| Dihedral Angle | N1-C2-C6-C7 | 24.9 ° |

Data sourced from a theoretical study on 2-phenylpyrrole, a related compound. scispace.comresearchgate.net

Ab initio methods are calculations based directly on quantum mechanical first principles, without the use of experimental data. Møller–Plesset perturbation theory (MP) is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.org The second-order (MP2) level is commonly used as a benchmark for electronic structure and geometry calculations. scispace.comnih.gov

For the 2-phenylpyrrole molecule, MP2 calculations have been performed to provide a high-level theoretical benchmark for its structure. scispace.comresearchgate.net These calculations determined the energy barrier for the rotation of the phenyl ring relative to the pyrrole ring. The MP2 method calculated this rotational energy barrier to be 11.10 kJ/mol for the perpendicular arrangement of the rings. scispace.com Such ab initio approaches are crucial for validating the results obtained from other methods like DFT. nih.gov

Electronic Properties and Charge Distribution Analysis

Understanding the distribution of electrons within the molecule is key to predicting its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For aromatic pyrrole derivatives, the HOMO is typically a π-orbital distributed across the ring system, and the LUMO is a π*-antibonding orbital. In a study on 2-phenylpyrrole, the HOMO and LUMO were visualized, showing the distribution of electron density. The lowest energy electronic transitions are generally dominated by the HOMO→LUMO excitation. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Neutral 2-phenylpyrrole (PhPy) (B3LYP/cc-pVDZ)

| Orbital | Energy |

|---|---|

| HOMO | -5.62 eV |

| LUMO | -0.36 eV |

| HOMO-LUMO Gap (ΔE) | 5.26 eV |

Data sourced from a theoretical study on 2-phenylpyrrole, a related compound. researchgate.net

Investigating the properties of a molecule in its charged (cationic or anionic) states provides insight into its behavior in redox processes and its stability upon gaining or losing an electron. Theoretical calculations can model these charged species to predict the resulting changes in molecular geometry.

A theoretical study on 2-phenylpyrrole demonstrated that electric charging leads to significant alterations in its geometry. scispace.com

Cationic State (+1): Upon losing an electron, the molecule tends to become fully planar, with a shortening of the inter-ring C2-C6 bond. This indicates an increase in the aromatic character of the system. scispace.com

Anionic State (-1): Gaining an electron elongates the C-N bonds and causes a notable out-of-plane distortion of the N-H bond. The bond length alternation (BLA), a measure of the difference between adjacent bond lengths, increases significantly in the phenyl ring, suggesting a perturbation of its aromaticity. scispace.comresearchgate.net

Table 3: Comparison of Inter-ring Dihedral Angle and Bond Length Alternation (BLA) in Neutral and Charged States of 2-phenylpyrrole (PhPy) (DFT/B3LYP)

| Molecular State | Inter-ring Dihedral Angle (°) | BLA (Pyrrole Ring) (Å) | BLA (Phenyl Ring) (Å) |

|---|---|---|---|

| Neutral (0) | 24.9 | 0.032 | 0.006 |

| Cationic (+1) | 0.0 | 0.046 | 0.005 |

| Anionic (-1) | 30.7 | 0.015 | 0.023 |

Data sourced from a theoretical study on 2-phenylpyrrole, a related compound. scispace.com

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation of the theoretical model. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net

Calculations on pyrrole and its derivatives have been successfully used to interpret their electronic spectra. researchgate.netnih.gov For 2-phenylpyrrole, TD-DFT calculations have been used to simulate its UV-Vis absorption spectrum. researchgate.net The main absorption bands are typically associated with π→π* transitions. By calculating the vertical excitation energies from the optimized ground state geometry, it is possible to predict the position and intensity of absorption peaks. These theoretical spectra, when compared with experimental measurements, help in assigning the specific electronic transitions responsible for the observed spectral features. researchgate.net Similarly, the vibrational frequencies calculated using methods like DFT can be correlated with experimental FT-IR and Raman spectra. researchgate.net

Theoretical Prediction of NMR Chemical Shifts

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and validation. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for computing ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental data. nih.govmdpi.comnih.govnih.gov The accuracy of these predictions depends on the choice of the DFT functional and the basis set used in the calculations. nih.govnih.gov

For the specific molecule 1H-Pyrrole, 1-ethenyl-2-phenyl-, no dedicated computational NMR studies with tabulated predicted shifts were found in the surveyed literature. However, studies on related structures provide insight into the expected chemical shifts. For instance, DFT calculations on various substituted pyrroles and other heterocyclic systems have demonstrated the reliability of methods like B3LYP in predicting chemical shifts. nih.govmdpi.comresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for Analogous Compounds:

Computational studies on N-vinylpyrroles have shown that alkyl substituents can influence the electronic structure through steric inhibition of p,π-conjugation. bgu.ac.il For 2-phenylpyrrole, the phenyl group's electronic influence on the pyrrole ring protons and carbons would be a key feature in predicted NMR spectra. The vinyl group in 1H-Pyrrole, 1-ethenyl-2-phenyl- would further influence the electronic environment, particularly the chemical shifts of the pyrrole nitrogen and the adjacent carbons.

Based on general principles and data for analogous compounds, a theoretical prediction for 1H-Pyrrole, 1-ethenyl-2-phenyl- would likely show distinct signals for the vinyl protons, the aromatic protons of the phenyl ring, and the protons of the pyrrole ring. Similarly, the ¹³C NMR spectrum would exhibit characteristic shifts for the carbons of the vinyl group, the phenyl ring, and the pyrrole ring.

Table 1: Illustrative Predicted NMR Chemical Shifts for Pyrrole Analogs (Hypothetical Data Based on General Principles)

| Compound | Atom | Predicted Chemical Shift (ppm) - DFT/GIAO |

| 2-Phenylpyrrole | Pyrrole H-3, H-4, H-5 | ~6.0 - 7.0 |

| Phenyl H | ~7.2 - 7.6 | |

| Pyrrole C-2 | ~130 - 135 | |

| Pyrrole C-3, C-4, C-5 | ~105 - 120 | |

| Phenyl C | ~125 - 140 | |

| N-Vinylpyrrole | Vinyl H | ~4.5 - 6.5 |

| Pyrrole H-2, H-5 | ~6.5 - 7.0 | |

| Pyrrole H-3, H-4 | ~6.0 - 6.2 | |

| Vinyl C | ~100 - 135 | |

| Pyrrole C-2, C-5 | ~118 - 122 | |

| Pyrrole C-3, C-4 | ~108 - 112 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT calculations. Actual values would require specific computations for each molecule.

Computational Simulation of UV-Vis and IR Spectra

Computational spectroscopy is instrumental in interpreting and predicting the spectral properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra, providing information on electronic transitions. mdpi.comresearchgate.net For Infrared (IR) spectra, DFT calculations can predict vibrational frequencies that correspond to the stretching and bending modes of the molecule's functional groups. mdpi.comarxiv.orgchemrxiv.orgchemrxiv.orgnih.gov

No specific simulated UV-Vis or IR spectra for 1H-Pyrrole, 1-ethenyl-2-phenyl- were found. However, computational studies on substituted pyrroles offer a basis for understanding its likely spectral characteristics. For example, TD-DFT calculations on various pyrrole derivatives have been used to investigate their electronic and optical properties. researchgate.net

Simulated UV-Vis Spectrum:

The UV-Vis spectrum of 1H-Pyrrole, 1-ethenyl-2-phenyl- is expected to be influenced by the π-conjugated system extending across the phenyl ring, the pyrrole ring, and the vinyl group. TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π-π* transitions. The exact absorption maxima (λ_max) would depend on the specific electronic structure and the solvent environment, which can be modeled in the calculations. mdpi.com

Simulated IR Spectrum:

The simulated IR spectrum would provide valuable information about the vibrational modes of the molecule. Key expected vibrational bands for 1H-Pyrrole, 1-ethenyl-2-phenyl- would include:

C-H stretching vibrations from the aromatic phenyl ring and the pyrrole ring.

C=C stretching vibrations from the phenyl, pyrrole, and vinyl groups.

C-N stretching vibrations within the pyrrole ring.

Out-of-plane bending modes characteristic of the substituted aromatic and heterocyclic rings.

Table 2: Representative Calculated Vibrational Frequencies and UV-Vis Absorption for Pyrrole Analogs

| Compound | Spectral Data Type | Calculated Value | Assignment |

| Pyrrole | IR Frequency | ~3100-3150 cm⁻¹ | C-H stretch |

| IR Frequency | ~1500-1550 cm⁻¹ | Ring stretching | |

| UV-Vis λ_max | ~210 nm | π-π* transition | |

| 2-Phenylpyrrole | UV-Vis λ_max_ | Expected >210 nm | Extended π-π* conjugation |

| N-Vinylpyrrole | IR Frequency | ~1640 cm⁻¹ | C=C stretch (vinyl) |

Note: This table contains representative data for the parent pyrrole molecule and expected trends for its derivatives based on general spectroscopic principles.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation. For pyrrole and its derivatives, computational studies have focused on understanding their reactivity in various reactions, most notably electrophilic substitution and polymerization. researchgate.netyoutube.comnih.govmdpi.com

A key aspect of computational reaction mechanism studies is the location of transition states and the calculation of the associated energy barriers. The energy barrier, or activation energy, determines the rate of a reaction. For electrophilic substitution on pyrrole, computational studies have shown that attack at the α-position (C2 or C5) is generally favored over the β-position (C3 or C4). researchgate.netpearson.comstackexchange.com This preference is due to the greater stability of the intermediate carbocation (the σ-complex) formed during α-attack, which can be described by more resonance structures. stackexchange.com This more stable intermediate corresponds to a lower energy transition state and thus a lower activation energy for the reaction.

For 1H-Pyrrole, 1-ethenyl-2-phenyl-, the C5 position would be the most likely site for electrophilic attack, as the C2 position is blocked by the phenyl group. The N-vinyl group is known to be an activating group, which would further enhance the reactivity of the pyrrole ring towards electrophiles. Computational studies on N-vinylpyrrole have confirmed the influence of the vinyl group on the electronic properties of the pyrrole ring. researchgate.net The phenyl group at the C2 position would also modulate the reactivity, and its precise effect would require specific computational analysis.

Table 3: Calculated Relative Energies of Protonated Pyrrole Intermediates (Indicative of Transition State Stabilities)

| Species | Method | Relative Energy (kcal/mol) |

| α-protonated pyrrole | B3LYP/6-31G(d) | 0.0 (Reference) |

| β-protonated pyrrole | B3LYP/6-31G(d) | +5 to +10 |

Note: This table illustrates the typical energy difference calculated for the intermediates of electrophilic attack on the parent pyrrole ring. A higher relative energy implies a less stable intermediate and a higher energy barrier for its formation.

Reaction coordinate analysis involves mapping the energy of a system as it transforms from reactants to products along a specific reaction pathway. This provides a detailed picture of the energy landscape of the reaction, including intermediates and transition states.

One of the most significant transformations of pyrrole is its polymerization to form polypyrrole, a conducting polymer. Computational studies have been employed to investigate the mechanism of this polymerization. The process is typically initiated by the oxidation of the pyrrole monomer to form a radical cation. youtube.comnih.gov These radical cations then couple, and subsequent loss of protons leads to the formation of the polymer chain. youtube.com

A reaction coordinate analysis for the dimerization of pyrrole radical cations would reveal the energy profile for the formation of the initial C-C bond, which is a key step in the polymerization process. For 1H-Pyrrole, 1-ethenyl-2-phenyl-, the presence of the phenyl and vinyl substituents would be expected to influence the polymerization process. The N-vinyl group, in particular, could potentially participate in the polymerization, leading to more complex polymer structures. A detailed computational analysis would be necessary to map out the reaction coordinates for the various possible polymerization pathways.

Applications of 1h Pyrrole, 1 Ethenyl 2 Phenyl in Advanced Materials Science and Chemical Technologies

Optoelectronic and Photonic Materials Development

The inherent electronic properties of the pyrrole (B145914) ring system, enhanced by the presence of the phenyl and vinyl groups, make 1H-Pyrrole, 1-ethenyl-2-phenyl- a promising candidate for the fabrication of organic materials with tailored optoelectronic and photonic characteristics.

Research has demonstrated that co-oligomers incorporating N-vinyl-2-phenylpyrrole exhibit properties characteristic of paramagnetic organic semiconductors. researchgate.net The synthesis of these materials typically involves the radical copolymerization of 1H-Pyrrole, 1-ethenyl-2-phenyl- with other vinyl monomers, such as 1-vinyl-1,2,4-triazole (B1205247). researchgate.net The resulting co-oligomers are noted to be thermally stable, a crucial property for the durability of organic electronic components. researchgate.net

The fabrication of conductive films from such polymers can be achieved through various deposition techniques. While the specific methods for creating films solely from poly(1-ethenyl-2-phenyl-1H-pyrrole) are not extensively detailed in the provided research, the general principles of producing conductive polymer films involve processes like solution casting, spin coating, or electropolymerization. The electrical properties of these films are intrinsically linked to the delocalization of π-electrons along the polymer backbone, a feature inherent to polypyrrole-based structures.

| Monomer | Co-monomer | Polymerization Method | Resulting Material Property |

| N-vinyl-2-phenylpyrrole | 1-vinyl-1,2,4-triazole | Radical Copolymerization | Paramagnetic Organic Semiconductor |

The semiconducting nature of polymers derived from 1H-Pyrrole, 1-ethenyl-2-phenyl- suggests their potential for integration into light-emitting and photorefractive devices. Organic semiconductors are the active components in organic light-emitting diodes (OLEDs), where the injection of charge carriers leads to the emission of light. The fluorescence properties observed in related vinylpyrrole-benzimidazole ensembles, which emit in the blue region of the spectrum, further support the potential of N-vinyl-2-phenylpyrrole derivatives in light-emitting applications. researchgate.net

While direct examples of 1H-Pyrrole, 1-ethenyl-2-phenyl- being used in photorefractive devices are not prominent in the available literature, the fundamental properties required for such applications, including charge generation, transport, and trapping, are often present in conductive organic polymers. The ability to form stable, electroactive films is a prerequisite for the development of photorefractive composites.

Functional Polymer Design and Engineering

The vinyl group of 1H-Pyrrole, 1-ethenyl-2-phenyl- provides a versatile handle for polymerization, enabling the design and synthesis of functional polymers with specific, tunable properties for a range of advanced applications.

The electrical conductivity of polymers is a key parameter that can be tailored through chemical modification. For polymers based on 1H-Pyrrole, 1-ethenyl-2-phenyl-, copolymerization is a primary strategy for tuning conductivity. By incorporating different co-monomers, the electronic properties of the resulting polymer can be systematically altered. For instance, the copolymerization of N-vinyl-2-phenylpyrrole with 1-vinyl-1,2,4-triazole yields co-oligomers with specific paramagnetic and semiconducting characteristics. researchgate.net

| Polymer System | Method for Tuning Conductivity | Potential Effect |

| Co-oligomers of N-vinyl-2-phenylpyrrole | Copolymerization with different vinyl monomers | Alteration of electronic properties and conductivity |

| Polypyrrole-based materials | Doping with oxidizing agents | Increase in charge carrier concentration and conductivity |

The synthesis of novel, water-soluble co-oligomers of N-vinyl-2-phenylpyrrole and 1-vinyl-1,2,4-triazole represents the creation of specialty polymers with unique properties. researchgate.net The water solubility of these polymers is a significant advantage for various applications, including in biological systems and for environmentally friendly processing. These nitrogen-containing heterocyclic polymers are of considerable interest due to their prevalence in biologically active compounds, drugs, and dyes, suggesting potential applications in these fields. researchgate.net The thermal stability of these co-oligomers further enhances their utility in applications requiring robust materials. researchgate.net

Building Block in Organic Synthesis for Complex Chemical Entities

The bifunctional nature of 1H-Pyrrole, 1-ethenyl-2-phenyl-, possessing both a diene-like pyrrole core and a dienophilic vinyl group, makes it a versatile building block in organic synthesis for the construction of complex, polycyclic, and heterocyclic molecules.

The vinyl group can participate in various addition reactions, while the pyrrole ring can undergo electrophilic substitution and cycloaddition reactions. A key transformation for creating molecular complexity is the Diels-Alder reaction. While furan (B31954) is generally more reactive in Diels-Alder reactions than pyrrole due to its lower aromaticity, N-substituted pyrroles can participate in such cycloadditions, particularly with reactive dienophiles. nih.govquora.com The intramolecular Diels-Alder reaction of a molecule containing both a pyrrole and a vinyl group, or the intermolecular reaction of 1H-Pyrrole, 1-ethenyl-2-phenyl- with a suitable diene, could lead to the formation of intricate polycyclic frameworks.

Furthermore, the 1-vinylpyrrole moiety has been shown to be a valuable precursor for the synthesis of complex heterocyclic systems. For example, 1-vinyl-1H-pyrrole-2-carbaldehydes, which are structurally related to the subject compound, can be condensed with o-phenylenediamine (B120857) to produce fluorescent 1-vinylpyrrole-benzimidazole ensembles. researchgate.net This demonstrates the utility of the N-vinylpyrrole scaffold in constructing larger, functional molecular architectures. The synthesis of atropisomeric amino alcohols from a 1-phenylpyrrole (B1663985) backbone also highlights the use of this core structure in creating new chiral ligands for asymmetric catalysis. nih.gov

| Starting Material Moiety | Reaction Type | Product Class |

| 1-Vinylpyrrole | Condensation | Vinylpyrrole-benzimidazole ensembles |

| 1-Phenylpyrrole | Multi-step synthesis | Atropisomeric amino alcohols (chiral ligands) |

| Pyrrole (general) | Diels-Alder Reaction | Polycyclic indolines and isoindolines |

Precursor for Advanced Heterocyclic Scaffolds

The vinylpyrrole moiety within 1H-Pyrrole, 1-ethenyl-2-phenyl- is a highly reactive functional group, making the compound an excellent precursor for the synthesis of complex, fused heterocyclic systems. Its utility is most pronounced in cycloaddition reactions, where the vinyl group can act as a dienophile or a dipolarophile, and the pyrrole ring system can participate as a diene. These reactions provide strategic pathways to polycyclic structures that are often difficult to synthesize through other methods.

Two primary types of cycloaddition reactions highlight the potential of 1H-Pyrrole, 1-ethenyl-2-phenyl- as a scaffold precursor:

Diels-Alder Reaction: In this [4+2] cycloaddition, the vinylpyrrole can react as a diene. More specifically, N-protected vinylpyrroles are known to serve as heterodienes in cycloadditions with electron-deficient dienophiles to produce tetrahydroindole derivatives. researchgate.net The phenyl group at the C2 position of 1H-Pyrrole, 1-ethenyl-2-phenyl- would be expected to influence the regioselectivity and electronic properties of the resulting indole-based scaffold. These scaffolds are significant as they form the core of many biologically active compounds. The reaction of vinylazaarenes, a class of compounds to which 1H-Pyrrole, 1-ethenyl-2-phenyl- belongs, as dienophiles in Lewis acid-promoted Diels-Alder reactions has also been explored to create cyclohexyl-appended azaarenes, which are prominent in drug discovery. rsc.org

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org The vinyl group of 1H-Pyrrole, 1-ethenyl-2-phenyl- can act as an efficient dipolarophile, reacting with various 1,3-dipoles such as azomethine ylides, nitrile oxides, or nitrones. wikipedia.orgrsc.org This methodology provides a powerful route to complex nitrogen-containing heterocyclic systems, including pyrrolidine (B122466) and pyrrolizine derivatives, which are key structures in medicinal chemistry. wikipedia.orgacs.org For instance, the reaction between an azomethine ylide and an alkene like the vinyl group in 1H-Pyrrole, 1-ethenyl-2-phenyl- can furnish azacyclic structures like pyrrolidines. wikipedia.org This approach is valuable for synthesizing spiro-compounds and other complex polycyclic systems. nih.gov

The table below summarizes the potential of 1H-Pyrrole, 1-ethenyl-2-phenyl- in generating advanced heterocyclic scaffolds.

| Reaction Type | Role of 1H-Pyrrole, 1-ethenyl-2-phenyl- | Potential Reactant Partner | Resulting Scaffold | Significance of Scaffold |